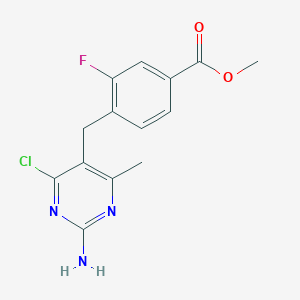![molecular formula C13H17N B8426386 rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B8426386.png)
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis is a bicyclic compound that features a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential applications in drug design. The bicyclic framework provides a rigid structure that can mimic other biologically active molecules, making it a valuable scaffold in the development of new pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability. The reduction process often employs reagents such as lithium aluminum hydride (LiAlH4) to achieve the desired transformation . Another approach involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthetic routes mentioned above can be adapted for larger-scale production. The use of photocatalytic conditions and readily available starting materials makes these methods suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve reagents like LiAlH4.
Substitution: Substitution reactions can introduce different functional groups at the bridgehead position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: LiAlH4 is commonly employed for reduction reactions.
Substitution: Photocatalytic conditions using N-hydroxyphthalimide esters are effective for introducing various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols.
Aplicaciones Científicas De Investigación
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis has several applications in scientific research:
Chemistry: The compound is used as a scaffold in the synthesis of new molecules with potential biological activity.
Biology: Its rigid structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s unique properties are leveraged in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with similar structural features but different biological properties.
3-Azabicyclo[3.1.0]hexane: A smaller bicyclic compound that also exhibits interesting biological activity.
Uniqueness
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis is unique due to its specific bicyclic structure, which provides a rigid framework that can mimic other biologically active molecules. This makes it particularly valuable in drug design, where structural rigidity is often crucial for effective binding to molecular targets.
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
3-benzyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-7-6-12-8-13(12)10-14/h1-5,12-13H,6-10H2 |
Clave InChI |
AWRVRPHELFNBNU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2C1C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
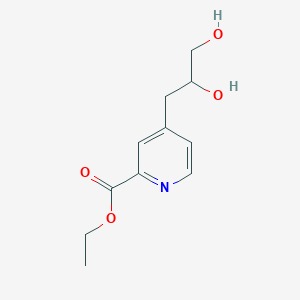
![1-Azaspiro[5.5]undecan-5-one](/img/structure/B8426322.png)
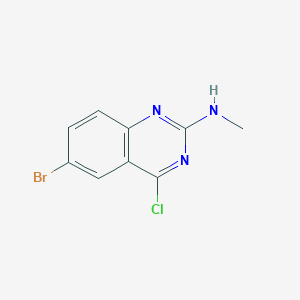
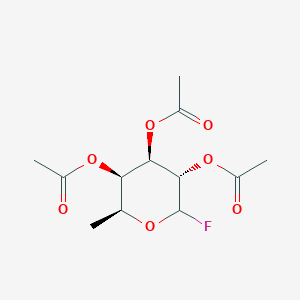
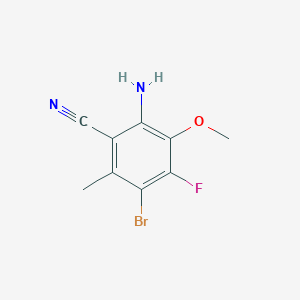
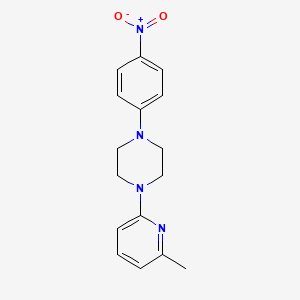
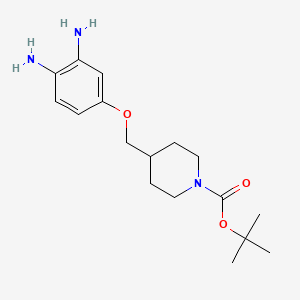
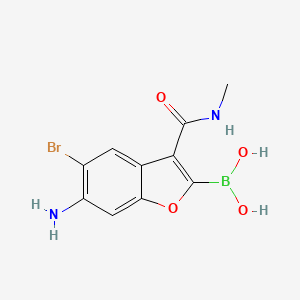
![4-(1,3-Dioxan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]benzonitrile](/img/structure/B8426353.png)
![(1R,2R)-6,7-Difluoro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B8426358.png)
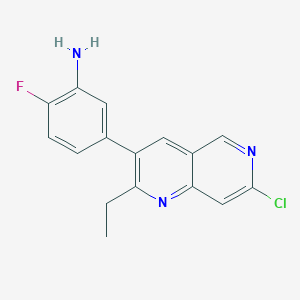
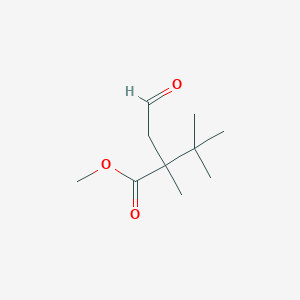
![5-amino-3-(2,3-dihydroxypropyl)-6H-thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B8426384.png)
